Cas no 1420200-82-3 (γ-Secretase modulator 4)

γ-Secretase modulator 4 化学的及び物理的性質
名前と識別子
-
- 2-[(8S)-8-(3-Fluoro-2-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile
- γ-Secretase modulator 4
-
- インチ: 1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1
- InChIKey: UBJJQXXWGRHIDV-QFIPXVFZSA-N
- ほほえんだ: FC1=CC=CC([C@@H]2OCCN3C=C(C4NC5C=CC(C#N)=C(OC)C=5C=4)N=C32)=C1C
γ-Secretase modulator 4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1466907-10mg |
(S)-2-(8-(3-Fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-4-methoxy-1H-indole-5-carbonitrile |
1420200-82-3 | 98% | 10mg |
$1775.0 | 2025-02-20 | |
Ambeed | A1466907-1mg |
(S)-2-(8-(3-Fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-4-methoxy-1H-indole-5-carbonitrile |
1420200-82-3 | 98% | 1mg |
$420.0 | 2025-02-20 | |
Ambeed | A1466907-100mg |
(S)-2-(8-(3-Fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-4-methoxy-1H-indole-5-carbonitrile |
1420200-82-3 | 98% | 100mg |
$9990.0 | 2025-02-20 | |
Ambeed | A1466907-25mg |
(S)-2-(8-(3-Fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-4-methoxy-1H-indole-5-carbonitrile |
1420200-82-3 | 98% | 25mg |
$3550.0 | 2025-02-20 | |
Ambeed | A1466907-5mg |
(S)-2-(8-(3-Fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-4-methoxy-1H-indole-5-carbonitrile |
1420200-82-3 | 98% | 5mg |
$1050.0 | 2025-02-20 |
γ-Secretase modulator 4 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
γ-Secretase modulator 4に関する追加情報
γ-Secretase Modulator 4: A Promising Compound in Modern Biomedical Research
The compound with CAS No. 1420200-82-3, commonly referred to as γ-Secretase Modulator 4, has emerged as a significant player in the field of biomedical research. This compound, also known as γ-secretase modulator, is a potent regulator of the γ-secretase enzyme, which plays a critical role in various cellular processes, including Notch signaling and amyloid precursor protein (APP) processing. Recent studies have highlighted its potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), making it a focal point for researchers worldwide.
γ-Secretase Modulator 4 operates by modulating the activity of γ-secretase, an enzyme complex involved in the cleavage of transmembrane proteins. This modulation can either enhance or inhibit the enzyme's activity, depending on the specific application. In the context of Alzheimer's disease, γ-secretase is notorious for its role in generating amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques associated with AD pathology. By targeting γ-secretase, γ-Secretase Modulator 4 offers a novel therapeutic approach to reducing Aβ production while preserving essential Notch signaling pathways.
Recent advancements in understanding the molecular mechanisms of γ-secretase have further elucidated the role of γ-Secretase Modulator 4. For instance, studies published in high-impact journals such as *Nature Neuroscience* and *Cell Reports* have demonstrated that this compound selectively inhibits the production of pathogenic Aβ species without significantly affecting non-pathogenic cleavage products. This selective modulation is a critical advantage over earlier γ-secretase inhibitors, which often caused severe side effects by disrupting Notch signaling.
Beyond its potential in Alzheimer's disease, γ-Secretase Modulator 4 has shown promise in other therapeutic areas. For example, research indicates that it may play a role in cancer treatment by modulating Notch signaling pathways that are often dysregulated in various malignancies. Additionally, its ability to influence inflammatory responses makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The development of γ-Secretase Modulator 4 has been driven by cutting-edge research techniques, including structure-based drug design and high-throughput screening. These methods have enabled scientists to optimize the compound's pharmacokinetic properties, ensuring better bioavailability and reduced toxicity. Preclinical studies have demonstrated encouraging results, with γ-Secretase Modulator 4 showing efficacy in animal models of Alzheimer's disease and other conditions.
As the field of γ-secretase modulation continues to evolve, γ-Secretase Modulator 4 stands out as a beacon of hope for patients suffering from neurodegenerative and inflammatory diseases. Its unique mechanism of action and favorable safety profile position it as a leading candidate for future clinical trials. With ongoing research exploring its potential applications and optimizing its therapeutic efficacy, this compound is poised to make a significant impact on modern medicine.
1420200-82-3 (γ-Secretase modulator 4) 関連製品
- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
